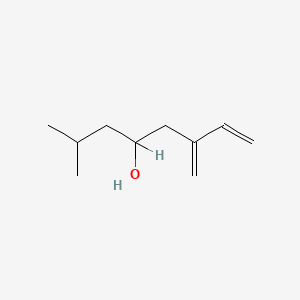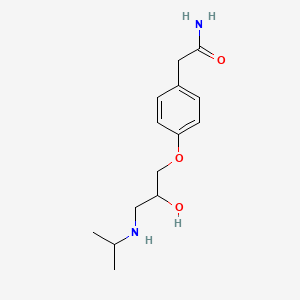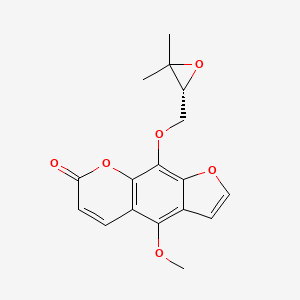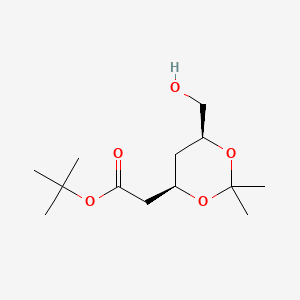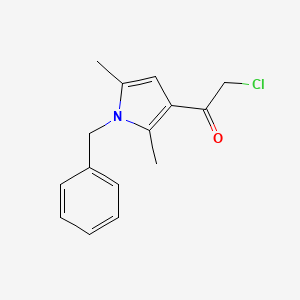
1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one
Overview
Description
1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 . It is used for research purposes .
Physical And Chemical Properties Analysis
1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one is a solid at room temperature . It has a melting point of 62°C . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Scientific Research Applications
Chemical Variability and Properties of Pyrrolidine Derivatives
The study of compounds containing pyrrolidine structures, such as "Fascinating variability in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes" by Boča, Jameson, and Linert (2011), reviews the preparation, properties, and complex compounds of pyrrolidine derivatives, highlighting their significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This indicates the potential for diverse applications in materials science and biochemistry (Boča, Jameson, & Linert, 2011).
Antifungal Applications of Pyrrolidine Analogues
Research on "An Insight into All Tested Small Molecules against Fusarium oxysporum f. sp. Albedinis: A Comparative Review" by Kaddouri et al. (2022) examines various synthetic compounds, including pyrrolidine analogues, for their antifungal activities. This review categorizes 100 compounds tested for their effectiveness against the pathogen Fusarium oxysporum, with structure–activity relationship analyses providing insights into pharmacophore predictions. Such studies are crucial in developing targeted molecules for combating fungal diseases in agriculture (Kaddouri et al., 2022).
Supramolecular Chemistry Involving Pyrrolidine Scaffolds
"Pablo Ballester's" work on "Supramolecular Capsules Derived from Calixpyrrole Scaffolds" (2011) discusses the self-assembly of supramolecular capsules from calixpyrrole, a compound structurally related to pyrrolidines. This research explores four approaches to use calixpyrrole derivatives in assembling molecular capsules, demonstrating the versatility of pyrrolidine-related structures in designing functional supramolecular systems (Ballester, 2011).
Biological Antioxidant Properties of Chromones
Chromones and their derivatives, which share functional similarities with pyrrolidines in terms of biological activity, are discussed in "Chromones and their derivatives as radical scavengers: a remedy for cell impairment" by Yadav et al. (2014). This review summarizes over 400 chromone derivatives, including their antioxidant potential and importance in neutralizing active oxygen and free radicals, thereby preventing cell impairment. This suggests potential therapeutic applications in medicine (Yadav, Parshad, Manchanda, & Sharma, 2014).
properties
IUPAC Name |
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-8-14(15(18)9-16)12(2)17(11)10-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXABFSIGNVGMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166860 | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)-2-chloroethan-1-one | |
CAS RN |
610274-26-5 | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610274-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



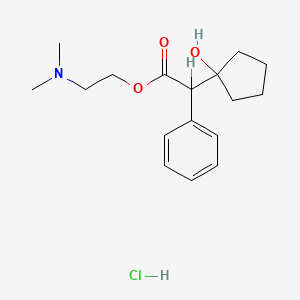
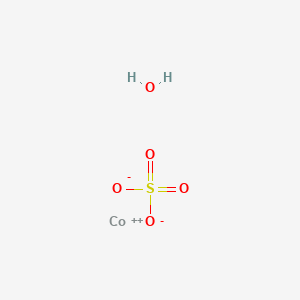
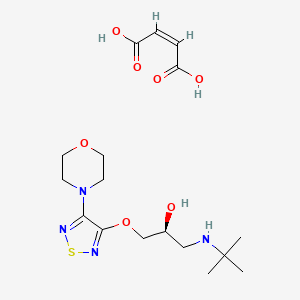
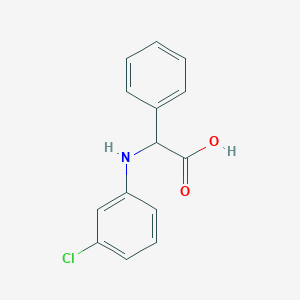
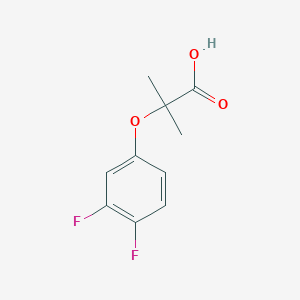
![Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-](/img/structure/B3427613.png)

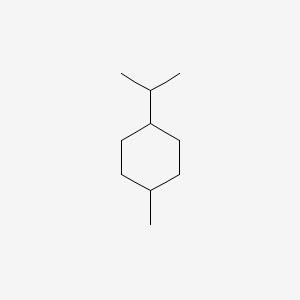
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B3427641.png)
